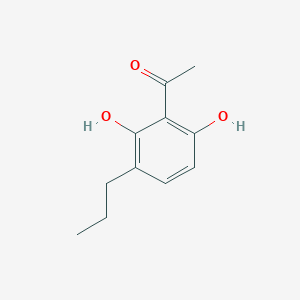

1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one

Description

Nomenclature and Systematic Identification

This compound represents a structurally complex acetophenone derivative characterized by multiple systematic identifiers and nomenclature variations. The compound is registered under Chemical Abstracts Service number 53542-79-3, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₁₁H₁₄O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 194.23 grams per mole.

The systematic nomenclature reveals several accepted variations that reflect different naming conventions employed across chemical literature. The International Union of Pure and Applied Chemistry designation this compound represents the most precise structural description. Alternative nomenclatures include 2,6-dihydroxy-5-propyl acetophenone, which emphasizes the acetophenone backbone with specific substitution patterns. Additional systematic names such as 1-(2,6-dihydroxy-3-propylphenyl)ethanone and ethanone, 1-(2,6-dihydroxy-3-propylphenyl)- provide variations that maintain structural accuracy while accommodating different chemical indexing systems.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CCCC1=C(O)C(C(C)=O)=C(O)C=C1, which encodes the propyl chain, hydroxyl groups, and ketone functionality. The International Chemical Identifier provides additional structural specificity as InChI=1S/C11H14O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h5-6,13-14H,3-4H2,1-2H3, enabling precise computer-based chemical identification. The MDL number MFCD00100480 serves as an additional database identifier across multiple chemical information systems.

Table 1: Systematic Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 53542-79-3 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| MDL Number | MFCD00100480 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CCCC1=C(O)C(C(C)=O)=C(O)C=C1 |

| InChI Key | NMAPMZGVYBPUKX-UHFFFAOYSA-N |

The chemical classification places this compound within the broader category of alkyl-phenylketones, specifically defining it as an aromatic compound containing a ketone group substituted by both alkyl and phenyl functionalities. This classification system provides a hierarchical organization that positions the compound within organic oxygen compounds, specifically under carbonyl compounds as a direct parent category. The molecular framework classification as an aromatic homomonocyclic compound reflects the single benzene ring structure with various substituents.

Historical Context of Acetophenone Derivatives

The historical development of acetophenone chemistry provides essential context for understanding the significance of this compound within the broader family of aromatic ketones. Acetophenone, the parent compound of this chemical family, was first synthesized in 1857 by French chemist Charles, who prepared the compound through the reaction of benzoyl chloride with methyl zinc or by distilling a mixture of calcium benzoate and calcium acetate. This pioneering work established the foundation for the extensive development of acetophenone derivatives that would follow over the subsequent decades.

The industrial significance of acetophenone compounds became apparent with the development of the Friedel-Crafts reaction, which enabled the first industrial synthesis of acetophenone in 1925 through the reaction of benzene and acetic anhydride. This advancement occurred twenty-six years after Friedel's death and represented a crucial milestone in the commercial production of aromatic ketones. The physiological properties of acetophenone were subsequently investigated by Popof and Nencki, while Beaumetz pioneered its use as a sleep-inducing agent, leading to the designation "hypnone".

Historical descriptions of acetophenone's sensory characteristics provide insight into the development of analytical methods for aromatic ketones. An 1886 description noted that hypnone's "odor is tenacious and very persistent, recalling at the same time oil of bitter almond and cherry laurel water," demonstrating the early recognition of distinctive organoleptic properties that would later prove important for quality control and identification purposes. This contrasts with the more standardized substance descriptions employed in contemporary chemical documentation.

The evolution of acetophenone production methods reflects advancing industrial capabilities and environmental considerations. Contemporary industrial synthesis relies primarily on three major processes: the acid-catalyzed Friedel-Crafts acetylation of benzene with acetic anhydride or acetyl chloride, the oxidation process of cumene through the Hock process for phenol and acetone production, and the catalytic liquid-phase oxidation of ethylbenzene with atmospheric oxygen. The Hock process dominates modern acetophenone synthesis, accounting for over ninety percent of production, although acetophenone emerges as a byproduct in this process.

Table 2: Historical Milestones in Acetophenone Chemistry

| Year | Development | Researcher/Process | Significance |

|---|---|---|---|

| 1857 | First acetophenone synthesis | Charles (French chemist) | Established foundational synthetic methods |

| 1886 | Organoleptic characterization | Historical documentation | Early analytical recognition |

| 1925 | Industrial Friedel-Crafts synthesis | Friedel-Crafts reaction | Commercial production capability |

| Modern era | Hock process dominance | Industrial scale | >90% of current production |

The economic significance of acetophenone derivatives has continued to expand, with the global market valued at 219 million United States dollars in 2021 and projected to reach 225 million United States dollars by 2022. This growth reflects the increasing applications of acetophenone derivatives in pharmaceutical, fragrance, and industrial sectors. However, current production methods face challenges including the use of excess aluminum chloride causing equipment corrosion and product contamination, polyethylbenzene formation through transalkylation processes, low selectivity for acetophenone formation, and the environmentally unfriendly nature of sulfuric acid usage.

The development of more sustainable synthetic approaches for acetophenone derivatives remains an active area of research, driven by environmental concerns and economic considerations. These efforts have particular relevance for specialized derivatives such as this compound, where traditional industrial methods may prove inadequate for producing the specific substitution patterns required.

Position in Flavonoid and Chalcone Chemistry

This compound occupies a significant position within the broader classification of flavonoid and chalcone chemistry, representing a specialized example of the diverse structural variations possible within these compound families. The compound belongs to the chalcone class, which constitutes a major group of secondary metabolites within the flavonoid family characterized by their C₆-C₃-C₆ system. Chalcones serve as crucial bioprecursors of plant flavonoids and represent important intermediates in the flavonoid biosynthetic pathway.

The structural characteristics that define chalcones include their identity as alpha,beta-unsaturated ketones containing a reactive ketoethylenic group, specifically the carbonyl-carbon-carbon double bond sequence. These compounds are also recognized as benzalacetophenone or benzylidene acetophenone derivatives, with the chemical designation 1,3-diaryl-2-propen-1-one describing the fundamental structural arrangement. In this system, two aromatic rings connect through an aliphatic three-carbon alpha,beta-unsaturated carbonyl system.

Chalcones possess conjugated double bonds and a completely delocalized pi-electron system across both benzene rings. They constitute the skeleton of open-chain flavonoids where the three-carbon aliphatic system serves as a connecting element between two aromatic rings designated as A and B. These compounds typically exist as small, low molecular weight molecules ranging from 300 to 600 grams per mole with relatively high lipophilicity characterized by Log P values approximately between 5 and 7.

The presence of the chromophore carbonyl-carbon-carbon arrangement results in colored compounds, with chalcones potentially existing as either cis or trans isomeric forms, where the trans configuration demonstrates greater thermodynamic stability. The nomenclature variations for chalcone include benzalacetophenone, phenyl styryl ketone, gamma-oxo-alpha,gamma-diphenyl-alpha-propylene, alpha-phenyl-beta-benzoylethylene, and beta-phenylacrylophenone.

Table 3: Structural Classification of this compound within Flavonoid Chemistry

| Classification Level | Category | Characteristics |

|---|---|---|

| Super Class | Flavonoids | C₆-C₃-C₆ system |

| Class | Chalcones | Alpha,beta-unsaturated ketones |

| Subclass | Dihydroxylated chalcones | Multiple hydroxyl substitutions |

| Specific Type | Propyl-substituted acetophenone | Alkyl chain modification |

| Molecular Weight Range | 194.23 g/mol | Within typical chalcone range (300-600 g/mol) |

The occurrence of chalcones as secondary plant metabolites demonstrates their widespread distribution in edible plants, particularly fruits and vegetables. The majority of naturally occurring chalcones exist as polyhydroxylated aromatic compounds, abundantly present in grains, legumes, vegetables, and beverages including tea, coffee, red wine, and beer. The medicinal benefits attributed to polyhydroxylated chalcones primarily derive from their free radical scavenging activity, providing antioxidant properties that mitigate oxidative stress-induced tissue damage associated with chronic disorders including cardiovascular diseases, inflammatory conditions, neurological disorders, and certain infectious diseases.

The antioxidant pharmacophore specific to dihydroxyacetophenone derivatives represents a distinct mechanism compared to other flavonoid antioxidant systems. Research has demonstrated that the 2,6-dihydroxyacetophenone group functions as a potent antioxidant pharmacophore through radical stabilization via tautomerization. This mechanism differs from previously reported antioxidant pharmacophores in flavonoids, indicating that compounds such as this compound may possess unique biological activities.

The biosynthetic significance of chalcones extends beyond their role as final metabolic products to encompass their function as vital intermediates in flavonoid production pathways. This biosynthetic role positions chalcone derivatives as potential targets for metabolic engineering and synthetic biology applications aimed at producing specific flavonoid profiles. The structural diversity achievable through chalcone modification, exemplified by compounds such as this compound, demonstrates the potential for developing novel bioactive molecules through systematic structural modifications.

Contemporary research approaches to chalcone chemistry emphasize the development of efficient synthetic methodologies that can access diverse structural variations while maintaining environmental sustainability. Sonochemical synthesis methods have emerged as particularly valuable for producing 2'-hydroxy-chalcone derivatives, offering advantages including mild reaction conditions, shortened reaction times, and improved yields compared to traditional reflux methods. These technological advances have particular relevance for specialized compounds such as this compound, where precise control over substitution patterns requires sophisticated synthetic approaches.

Properties

IUPAC Name |

1-(2,6-dihydroxy-3-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAPMZGVYBPUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349170 | |

| Record name | 1-(2,6-dihydroxy-3-propylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53542-79-3 | |

| Record name | 1-(2,6-dihydroxy-3-propylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution

A common approach to preparing hydroxyacetophenone derivatives structurally related to 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one involves nucleophilic substitution reactions starting from 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one or similar precursors.

- Procedure : The reaction typically involves treating 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one with alkyl halides or ester derivatives in the presence of potassium carbonate (K2CO3) as a base and anhydrous acetone as the solvent.

- Example : In one study, methyl bromoacetate was reacted with 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one to yield methyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)acetate with a 45% yield, alongside by-products (25% yield) under similar conditions.

- Key conditions : Anhydrous acetone solvent, K2CO3 as base, room temperature to reflux conditions, reaction times varying from a few hours to overnight.

Methylation via Dimethyl Sulfate

Selective methylation of phenolic hydroxyl groups to obtain methoxy derivatives of hydroxyacetophenones is a widely employed method.

- Procedure : 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one is dissolved in anhydrous acetone, potassium carbonate is added as a base, and dimethyl sulfate is added dropwise under nitrogen atmosphere. The mixture is refluxed for about 4 hours.

- Workup : After reaction completion, the mixture is quenched with water, acetone is evaporated, and the aqueous phase is acidified to pH 2–3 with 1 M HCl. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and solvent evaporated.

- Outcome : This method yields 1-(2-hydroxy-4-methoxy-3-propylphenyl)ethan-1-one quantitatively.

Synthesis of Hydroxyacetophenone-Tetrazole Hybrids

In advanced synthetic routes, this compound derivatives are functionalized further to prepare bioactive hybrids.

- Method : The hydroxyacetophenone is reacted with alkyl halides in the presence of potassium carbonate to yield alkoxy-substituted derivatives, which then undergo further functionalization to introduce tetrazole moieties.

- Yields : These reactions typically achieve yields ranging from 40% to 77% depending on the substituents and reaction conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one | Methyl bromoacetate, K2CO3, acetone | 45 | By-product dimethyl bis-ether formed (25% yield) |

| Methylation | 1-(2,4-dihydroxy-3-propylphenyl)ethan-1-one | Dimethyl sulfate, K2CO3, acetone, reflux | ~100 | Quantitative conversion to 1-(2-hydroxy-4-methoxy-3-propylphenyl)ethan-1-one |

| Aldol condensation (for chalcones) | 1-(2-hydroxy-4-methoxy-3-propylphenyl)ethan-1-one | NaOH (aq), benzaldehyde, microwave irradiation | 37–90 | Microwave-assisted synthesis of chalcones from acetophenone derivatives |

| Alkylation for tetrazole hybrids | This compound | Alkyl halides, K2CO3 | 40–77 | Functionalization for bioactive hybrid synthesis |

Analytical and Characterization Data

- NMR Spectroscopy : ^1H NMR and ^13C NMR data confirm the substitution pattern and purity of the synthesized compounds. For example, 1-(2-hydroxy-4-methoxy-3-propylphenyl)ethan-1-one shows characteristic signals for hydroxyl protons (~12.7 ppm), aromatic protons, methoxy groups (~3.88 ppm), and propyl side chains.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the expected structures.

- Purification : Flash chromatography and recrystallization are standard purification techniques used to isolate pure products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl groups undergo selective alkylation/arylation under basic conditions. Key examples include:

Mechanism : Deprotonation of phenolic -OH groups by K₂CO₃ generates phenoxide ions, which attack electrophilic reagents (e.g., alkyl halides) via SN2 pathways. Steric hindrance from the propyl group directs substitution to the less hindered positions .

Condensation Reactions

The acetyl group participates in aldol and Claisen-Schmidt condensations:

Claisen-Schmidt Condensation

Reaction with aromatic aldehydes yields chalcone derivatives:

Mechanism : Base-mediated deprotonation of the acetyl group forms an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms α,β-unsaturated ketones .

Carbonyl Reduction

NaBH₄ reduces the ketone to a secondary alcohol:

| Reagent | Product | Yield |

|---|---|---|

| NaBH₄, MeOH | 1-(2,6-Dihydroxy-3-propylphenyl)ethanol | 92% |

Catalytic Hydrogenation

Pd/C-mediated hydrogenation saturates the α,β-unsaturated bond in chalcone derivatives:

| Substrate | Product | Yield |

|---|---|---|

| Chalcone CM-M345 | Dihydrochalcone 29 | 88% |

Mechanism : NaBH₄ selectively reduces ketones without affecting phenolic -OH groups. Hydrogenation proceeds via syn-addition of H₂ across the double bond .

Oxidation Reactions

Controlled oxidation modifies the propyl side chain or acetyl group:

| Oxidizing Agent | Product | Outcome |

|---|---|---|

| KMnO₄, H₂SO₄ | 1-(2,6-Dihydroxy-3-carboxyphenyl)ethan-1-one | Propyl → carboxylic acid |

| CrO₃, AcOH | 1-(2,6-Dihydroxy-3-propanoylphenyl)ethan-1-one | Propyl → ketone |

Mechanism : Strong oxidants like KMnO₄ cleave alkyl chains, while milder agents (e.g., CrO₃) oxidize terminal -CH₃ groups to ketones.

Esterification and Etherification

The hydroxyl groups form esters or ethers for derivatization:

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride, pyridine | 1-(2,6-Diacetoxy-3-propylphenyl)ethan-1-one | Protecting groups for synthesis |

| Prenyl bromide, TBAH | 1-(2-Hydroxy-6-prenyloxy-3-propylphenyl)ethan-1-one | Lipophilic analogs for drug design |

Cyclization Reactions

Under acidic or oxidative conditions, the compound forms heterocycles:

| Conditions | Product | Mechanism |

|---|---|---|

| DMSO/I₂ | Flavone derivatives | Iodine-mediated dehydrogenation |

| H₂SO₄, Δ | Benzofuran analogs | Intramolecular cyclization |

Key Reactivity Trends

-

Positional Selectivity : The 2- and 6-hydroxyl groups exhibit higher nucleophilicity than the 3-propyl-substituted position .

-

Steric Effects : The propyl group hinders reactions at the 3-position, favoring substitutions at C-4 or C-5 .

-

Electronic Effects : Electron-withdrawing acetyl and chloro groups (when present) enhance electrophilicity at adjacent carbons.

This compound’s versatility in forming diverse derivatives underscores its utility in medicinal chemistry and materials science. Future studies should explore its catalytic applications and bioactive hybrid molecules .

Scientific Research Applications

Anticancer Activity

Research indicates that chalcones, including 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one, exhibit significant anticancer properties. A study highlighted that certain chalcone derivatives can induce p53-dependent growth inhibition in human cancer cells, suggesting their potential as therapeutic agents against malignancies . The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.

Inhibition of Protein Interactions

This compound has been investigated for its ability to inhibit protein interactions critical in cancer progression. In particular, it has been studied as an inhibitor of the p53-MDM2 interaction, a key pathway in tumor suppression . The compound's structural features facilitate its interaction with these proteins, potentially leading to enhanced stability and activity of the p53 tumor suppressor.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution reactions to produce acetophenone derivatives. These derivatives have shown promising results in biological assays and can serve as lead compounds for further drug development .

- Chalcone Derivatives : The synthesis of chalcone derivatives from this compound has been reported to yield products with improved pharmacological profiles. For example, reactions involving this compound have led to the development of hybrid molecules that combine the properties of chalcones with other pharmacophores .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2,6-dihydroxy-3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Substitution Patterns : The target compound’s 2,6-dihydroxy-3-propyl substitution contrasts with analogs such as the 2,4-dihydroxy-5-propyl and 2,5-dihydroxy-4-propyl derivatives. These positional differences significantly influence electronic properties, hydrogen-bonding capacity, and steric effects.

Synthetic Efficiency : The target compound’s 64% yield via Fries rearrangement outperforms the 3% yield of the 2,5-dihydroxy-4-propyl analog, likely due to favorable steric and electronic conditions in the former .

Physicochemical Properties

- Thermal Stability : The 2,5-dihydroxy-4-propyl analog’s higher melting point (85°C) suggests greater crystallinity and stability compared to the target compound, whose melting point remains uncharacterized .

Biological Activity

1-(2,6-Dihydroxy-3-propylphenyl)ethan-1-one, also known as a derivative of chalcone, has garnered attention in recent research due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific arrangement of hydroxyl and propyl groups contributes to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxy groups facilitate the scavenging of free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various pathogens through disruption of microbial cell membranes.

- Anticancer Activity : Research indicates that it may exert antiproliferative effects on cancer cells by modulating key signaling pathways such as p53-MDM2 interaction, leading to apoptosis in tumor cells .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, demonstrating its potential as a natural antioxidant.

Antimicrobial Activity

In vitro studies revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains (Table 1).

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Anticancer Activity

The anticancer effects were assessed using human cancer cell lines such as HCT116 and MCF7. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells.

Case Study : In a study involving HCT116 cells, treatment with 10 µM of the compound resulted in a significant decrease in cell viability (approximately 70% inhibition), along with increased apoptosis markers such as cleaved PARP and reduced Bcl-2 levels .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications in the hydroxyl or propoxy groups can significantly alter its potency. For instance:

- Hydroxyl Substituents : Increased hydroxyl groups enhance antioxidant properties.

- Alkyl Chain Length : Variations in the propyl chain can influence the compound's lipophilicity and cellular uptake.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.